molecular formula C19H30N4O5S B8066354 (2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid

(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid

Cat. No.: B8066354
M. Wt: 426.5 g/mol
InChI Key: ASFXBICQUIOYIN-HNNXBMFYSA-N
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Description

The compound (2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid is a structurally complex amino acid derivative featuring a pentanoic acid backbone with an (S)-configured amino group at position 2. Its distinguishing features include:

  • Hydrazinyl-methylideneamino linker: A hydrazine-based bridge connecting the pentanoic acid chain to a substituted benzofuran group.
  • Amino acid core: The (2S)-configuration aligns with natural amino acids, suggesting possible compatibility with biological systems.

This compound is hypothesized to act as a protease inhibitor or receptor modulator due to its hydrazine linker and aromatic sulfonyl group, though direct pharmacological data are absent in the provided evidence. Its synthesis likely involves coupling a benzofuran-sulfonyl hydrazine derivative with a modified ornithine or lysine precursor .

Properties

IUPAC Name

(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-11-12(2)17(13(3)14-9-19(4,5)28-16(11)14)29(26,27)23-22-10-21-8-6-7-15(20)18(24)25/h10,15,23H,6-9,20H2,1-5H3,(H,21,22)(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXBICQUIOYIN-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs, as detailed below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Features Differences from Target Compound References
H-Arg(Boc)₂-OH (CAS 145315-38-4) - Boc-protected guanidino group
- (S)-configured pentanoic acid backbone
Lacks benzofuran-sulfonyl group; uses tert-butoxycarbonyl (Boc) protection instead of hydrazinyl-methylidene linker
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid - Tert-butyloxycarbonyl (Boc) protection
- Hydroxy group at position 5
Absence of hydrazine linker and benzofuran; reduced steric bulk
(2S)-5-[(E)-[Amino(dimethylamino)methylidene]amino]-2-[(ethoxycarbonyl)amino]pentanoic acid - Ethoxycarbonyl protection
- Dimethylamino-methylidene group
Replaces benzofuran-sulfonyl with a simpler dimethylamino group; less lipophilic
N⁵-(N,N-Dimethylcarbamimidoyl)-L-ornithine - Guanidino-like carbamimidoyl group
- Ornithine backbone
No sulfonyl or benzofuran components; shorter side chain
(2S,4S)-5-Biphenyl-4-yl-4-((S)-3-carboxy-3-cyclohexyl-propionylamino)-2-methyl-pentanoic acid - Biphenyl and cyclohexyl groups
- Branched methyl group at position 2
Larger hydrophobic substituents; lacks hydrazine linker

Key Comparative Insights

Hydrazine linkers (vs. carbamates or amides) may confer redox activity or metal-binding capacity, though this is speculative without experimental data.

Lipophilicity and Solubility :

  • The pentamethyl-benzofuran group increases logP compared to compounds with polar substituents (e.g., hydroxy or carboxy groups in ). This could enhance membrane permeability but reduce aqueous solubility.

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving sulfonation of benzofuran and hydrazine coupling, whereas analogs like H-Arg(Boc)₂-OH are more straightforward to prepare .

In contrast, guanidino-containing analogs (e.g., ) may target arginine-binding enzymes.

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